5-Androstene-3b,16b,17a-triol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25126-70-9 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,16S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16-,17+,18-,19-/m0/s1 |
InChI Key |
GUGSXATYPSGVAY-CUZKMJQKSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@H]4O)O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O |
physical_description |
Solid |
Origin of Product |
United States |
Classification and Stereochemical Attributes of 5 Androstene 3b,16b,17a Triol
Hydroxylase Enzyme Activities
The introduction of the hydroxyl groups at the 16β and 17α positions is the defining feature of 5-Androstene-3b,16b,17a-triol. This is accomplished by hydroxylase enzymes, most of which belong to the cytochrome P450 (CYP) superfamily.
While the specific human enzyme responsible for the 16β-hydroxylation in this pathway is not yet identified, several CYP enzymes are known to possess steroid 16-hydroxylase activity. For instance, CYP21A2 has been shown to produce 16β-hydroxyandrostenedione. researchgate.net Furthermore, CYP109E1 is capable of hydroxylating testosterone (B1683101) at the 16β position. asm.org In the context of related compounds, bacterial enzymes like CYP154C3 have been identified as steroid 16α-specific hydroxylases, highlighting the diversity of these enzymes. nih.gov
For the 7-hydroxylation of related DHEA metabolites, the enzyme CYP7B1 is known to be involved. scienceopen.com It is conceivable that a yet-unidentified or poorly characterized human CYP enzyme is responsible for the crucial 16β-hydroxylation step in the biosynthesis of this compound.
Hydroxysteroid Dehydrogenase Activity
Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the interconversion of keto- and hydroxyl-groups on the steroid nucleus. A key enzyme in the proposed pathway to this compound is 17α-hydroxysteroid dehydrogenase (17α-HSD). Research has demonstrated that an enzyme with 17α-HSD activity can convert DHEA into 5-androstene-3β,17α-diol. nih.gov This suggests a plausible mechanism for the formation of the 17α-hydroxyl group.
The broader family of 17β-hydroxysteroid dehydrogenases (17β-HSDs) is also central to androgen metabolism, with different isoforms present in various tissues. nih.gov For example, HSD17B3 is a key enzyme in the conversion of androstenedione (B190577) to testosterone in the testes. frontiersin.orgnih.gov The interplay of these various HSDs and hydroxylases ultimately dictates the specific steroid profile of a given tissue.
Tissue Specific and Cell Specific Biosynthetic Capacities
The synthesis of androgens is highly compartmentalized, occurring in specific tissues and cell types that express the necessary enzymatic machinery.
The primary site of androgen production in males is the Leydig cells of the testes. frontiersin.orgnih.govbioscientifica.combioscientifica.com Studies using human testicular homogenates have confirmed the capacity of this tissue to synthesize a variety of androstene derivatives from pregnenolone, including 5-androstene-3β,17α-diol. nih.govru.nl This provides strong evidence that the testes are a likely site for the biosynthesis of 5-Androstene-3b,16b,17a-triol.
The steroidogenic activity within Leydig cells is not static and evolves during development, with changes in the expression levels of key enzymes such as HSD17B3 and SRD5A1. frontiersin.orgnih.govbioscientifica.combioscientifica.com This developmental regulation suggests that the production of specific androgen metabolites, potentially including this compound, may be age-dependent. The presence of various 17β-HSD isoforms in Leydig cells further underscores their sophisticated capacity for fine-tuning androgen metabolism. nih.gov
The adrenal glands are another significant source of DHEA, which can then be metabolized in peripheral tissues. nih.govoup.com It is therefore possible that the conversion of DHEA to this compound also occurs outside of the testes, although further research is needed to confirm the specific tissues and their relative contributions.
Below is a summary of key enzymes and their potential roles in the biosynthesis of this compound:
| Enzyme Family | Specific Enzyme (Example) | Potential Role in Biosynthesis | Supporting Evidence |
| Cytochrome P450 | CYP21A2 | 16β-hydroxylation of androstene precursors | Has been shown to produce 16β-hydroxyandrostenedione. researchgate.net |
| CYP109E1 | 16β-hydroxylation of androstene precursors | Can hydroxylate testosterone (B1683101) at the 16β position. asm.org | |
| CYP7B1 | Hydroxylation of DHEA (at other positions) | Known to be involved in the 7α-hydroxylation of DHEA. scienceopen.com | |
| Hydroxysteroid Dehydrogenase | 17α-HSD | Formation of the 17α-hydroxyl group | Can convert DHEA to 5-androstene-3β,17α-diol. nih.gov |
| HSD17B3 | General androgen synthesis in testes | Key enzyme in testosterone production from androstenedione (B190577). frontiersin.orgnih.gov | |
| 17β-HSD XI | Androgen metabolism in steroidogenic cells | Present in Leydig cells. nih.gov |
An in-depth examination of the C19 steroid, this compound, reveals a complex interplay of enzymatic pathways and regulatory mechanisms that govern its formation. This article focuses exclusively on the biosynthesis of this compound and the factors that regulate its production within the broader context of human steroidogenesis.
Metabolic Fates and Catabolic Pathways of 5 Androstene 3b,16b,17a Triol
Integration into General Metabolic Pathways
5-Androstene-3b,16b,17a-triol is situated within the broader network of steroid hormone biosynthesis and is closely tied to lipid and fatty acid metabolism. hmdb.camdpi.comnih.gov Its classification as a steroid and lipid-like molecule underscores its role in these fundamental biological processes. hmdb.ca
Association with Lipid Metabolism
As a steroid, this compound is intrinsically linked to lipid metabolism. hmdb.cahmdb.ca Steroids are a subclass of lipids, and their metabolic pathways are interconnected with cholesterol, the precursor for all steroid hormones. frontiersin.org Research in animal models has highlighted these connections; for instance, dysfunction in steroid metabolism can contribute to lipid accumulation. frontiersin.org Studies investigating metabolic changes in aging rats found that levels of this compound were modulated by dietary interventions that also impacted serum lipid levels, further illustrating its connection to systemic lipid balance. frontiersin.orgnih.gov The Human Metabolome Database (HMDB) formally includes this compound in its cataloged lipid metabolism pathway. hmdb.ca
Links to Fatty Acid Metabolism
The metabolic role of this compound extends specifically to fatty acid metabolism. hmdb.cahmdb.ca The HMDB explicitly associates the compound with this pathway. hmdb.cahmdb.ca While direct mechanistic studies on this specific triol are limited, research on related androstene compounds provides contextual evidence. For example, studies on synthetic analogs of similar endogenous sterols have identified binding partners and target proteins associated with fatty acid metabolism pathways, such as fatty acid β-oxidase. scispace.com
Catabolic Transformations and Conjugation Processes
Once formed, this compound undergoes transformations that prepare it for removal from the body. These processes, primarily conjugation, increase the water solubility of the steroid, facilitating its excretion. oup.com
Glucuronidation and Sulfation as Excretion Mechanisms
The primary mechanism for eliminating steroid metabolites from the body is through urinary excretion. oup.com To make these compounds sufficiently water-soluble for this process, they undergo conjugation, most commonly glucuronidation and sulfation. oup.com In a study on metabolic changes during pregnancies with gestational diabetes, several steroid derivatives, including 11-oxo-androsterone-glucuronide and cortolone-3-glucuronide, were identified alongside this compound. mdpi.comnih.gov The presence of these conjugated forms suggests that glucuronidation is a key excretion pathway for steroids in this context, a mechanism that is highly probable for this compound as well. mdpi.comnih.gov
Identification of Downstream Metabolites (e.g., urinary metabolites)
This compound has been positively identified as a metabolite present in human urine. hmdb.camdpi.comnih.gov It is considered a downstream product resulting from the metabolism of dehydroepiandrosterone (B1670201) (DHEA), the most abundant adrenal steroid in humans. scispace.comscienceopen.com The metabolic pathway likely involves the 16-hydroxylation of DHEA or its derivatives. scienceopen.comoup.com The conversion of DHEA in rodents is known to produce a number of androstene derivatives with oxidations at various carbons, including position 16. scienceopen.com This metabolic step is a recognized route in steroid catabolism, leading to the formation of various triols that are ultimately excreted. oup.comoup.com
Influences of Biological States on Metabolite Levels
The concentration of this compound can be influenced by various physiological and pathological states, as demonstrated in studies on metabolic conditions and aging in animal models.
A notable example is its alteration in pregnancies complicated by Gestational Diabetes Mellitus (GDM). In a metabolomic analysis of urine from GDM patients during the third trimester, this compound was identified as a significantly upregulated metabolite compared to control subjects. mdpi.comnih.gov This finding implicates the compound in the metabolic dysregulation characteristic of GDM. mdpi.comnih.gov
Table 1: Differential Expression of this compound in a Metabolic Condition Data based on a study of urinary metabolites in Gestational Diabetes Mellitus (GDM).
| Metabolite Name | Biological State | Fold Change | Source |
| This compound | GDM Pregnancy | 4.4 | nih.gov |
Furthermore, research in aging animal models has shown that levels of this metabolite can be modulated. In a study involving aging rats with dyslipidemia, dietary supplementation with polysaccharides from Portulaca oleracea resulted in a decrease in the concentration of this compound. frontiersin.orgnih.gov This change occurred alongside improvements in serum lipid profiles, suggesting a link between this metabolite, aging, and lipid metabolism. frontiersin.orgnih.gov
Table 2: Modulation of this compound in an Animal Model of Aging Data based on a study of dietary intervention in aging rats.
| Metabolite Name | Animal Model | Intervention | Observed Change in Metabolite Level | Source |
| This compound | Aging Rat | Portulaca oleracea Polysaccharide | Decreased | nih.gov |
Molecular and Cellular Mechanisms of 5 Androstene 3b,16b,17a Triol Action
Cellular Signaling Pathways
The signaling cascades initiated by 5-Androstene-3b,16b,17a-triol and its analogs are multifaceted, involving both direct interactions with cell surface receptors and the modulation of key intracellular proteins.
While traditional steroid action involves intracellular receptors, there is growing evidence for rapid, non-genomic effects mediated by membrane-associated receptors. nih.govscienceopen.com These interactions can trigger downstream signaling cascades within seconds to minutes. nih.gov
A synthetic analog of a related compound, 17α-ethynyl-5-androstene-3β,7β,17β-triol (HE3286), has been shown to elicit such rapid, non-genomic effects. scienceopen.com Research on this analog in RAW 264.7 mouse macrophage cells identified the low-density lipoprotein receptor-related protein 1 (Lrp1) as a cell surface binding partner. plos.orgscispace.com Lrp1 is a significant finding as it is involved in anti-inflammatory signaling and is a regulator of the tumor necrosis factor receptor-1 (TNFR1) and the IKK-NF-κB pathway. scispace.comnih.gov
Another related compound, 5-androstene-3β,17β-diol (Androstenediol), has been found to interact with both estradiol (B170435) and dihydrotestosterone (B1667394) receptors in human myometrial and mammary cancer tissues, indicating that these steroids can compete with other hormones at the receptor level.
| Compound | Receptor/Binding Partner | Cell Type | Observed Effect | Source |
|---|---|---|---|---|
| 17α-ethynyl-5-androstene-3β,7β,17β-triol (HE3286) | Lrp1 (cell surface receptor) | RAW 264.7 Macrophage | Identified as a binding partner, implicated in anti-inflammatory signaling. | plos.orgscispace.com |
| 5-androstene-3β,17β-diol (Androstenediol) | Estradiol & Dihydrotestosterone Receptors | Human Myometrial & Mammary Cancer Tissue | Inhibition of estradiol and dihydrotestosterone binding. |
The sirtuin family of proteins, including Sirt2, are NAD+-dependent deacetylases that play crucial roles in regulating cellular metabolism and homeostasis. nih.gov While direct modulation of Sirt2 by this compound has not been documented, there is evidence linking Sirt2 to steroid hormone synthesis. In bovine granular cells, inhibition of Sirt2 was found to alter the secretion of progesterone (B1679170), estrogen, and testosterone (B1683101), suggesting that Sirt2 plays a regulatory role in steroidogenesis through the PPARs/LXRα pathways. nih.gov This indicates a potential, albeit indirect, mechanism by which an androstene steroid could be influenced by or influence Sirt2 activity.
Impact on Gene Expression and Protein Modulation
The immunomodulatory effects of androstene steroids are reflected in their ability to alter gene expression and the activity of key signaling proteins, particularly within immune cells like macrophages.
Studies on androgens and their analogs have demonstrated a direct impact on macrophage function and gene expression. nih.gov For the synthetic analog HE3286, proteomic analysis in RAW 264.7 macrophage cells identified 26 potential binding partners. researchgate.netplos.org Treatment with HE3286 in these cells suppressed the expression and nuclear localization of the pro-inflammatory transcription factor NF-κB following stimulation with lipopolysaccharide (LPS). scispace.comnih.gov This subsequently led to a decrease in the production of pro-inflammatory cytokines such as TNFα and IL-6. researchgate.net
| Compound | Cell Type | Key Target/Pathway | Effect | Source |
|---|---|---|---|---|
| 17α-ethynyl-5-androstene-3β,7β,17β-triol (HE3286) | RAW 264.7 Macrophage | NF-κB | Suppressed LPS-induced reporter gene expression and nuclear localization. | scispace.comnih.gov |
| 17α-ethynyl-5-androstene-3β,7β,17β-triol (HE3286) | RAW 264.7 Macrophage | Pro-inflammatory Cytokines (e.g., TNFα, IL-6) | Attenuated production and mRNA expression. | researchgate.net |
| Testosterone/Dihydrotestosterone | Mouse Splenic and Kupffer Cells | TNF-α, IL-6, IL-10 | Modulated cytokine production following trauma-hemorrhage. | nih.gov |
Mitogen-activated protein kinases (MAPKs) are critical components of signaling cascades that regulate cellular processes like inflammation and proliferation. nih.gov The anti-inflammatory actions of androstene steroid analogs are linked to the modulation of these pathways.
The synthetic analog HE3286 has been shown to decrease the activation of several pro-inflammatory kinases, including p38 Mapk, IKK, and JNK in mouse macrophages. scispace.comnih.gov Network analysis of proteins that bind to HE3286 identified Mitogen-activated protein kinase 1 (Mapk1) and Mitogen-activated protein kinase 3 (Mapk3) as crucial nodes in its mechanism of action, linking it to pathways for insulin (B600854) and adipokine signaling. plos.org This suggests that the compound does not directly inhibit kinase catalytic activity but rather attenuates the signaling cascade. scispace.com
Interplay with Steroidogenic Enzymes and Cholesterol Transport
The biosynthesis of all steroid hormones originates from cholesterol, and the regulation of cholesterol transport and the activity of steroidogenic enzymes are key control points. A related compound, 3,17,19-androsten-5-triol (19-Atriol), has been identified as a ligand for the cholesterol recognition/interaction amino acid consensus (CRAC) motif of the 18-kDa translocator protein (TSPO). TSPO is a crucial component in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis. By interacting with the CRAC domain of TSPO, 19-Atriol was shown to inhibit hormone-induced steroidogenesis in mouse Leydig tumor cells. This was achieved without affecting the activity of the CYP11A1 enzyme, indicating a specific effect on cholesterol transport.
Influence on Steroid Production in Cell Models (e.g., MA-10 Leydig tumor cells)
Research utilizing the MA-10 mouse Leydig tumor cell line, a common model for studying steroid hormone production, has demonstrated that the androstenetriol derivative 19-Atriol significantly inhibits steroidogenesis. nih.govnih.gov Leydig cells are the primary producers of androgens in males, and the MA-10 cell line is instrumental in examining the pathways of steroid creation, although its primary product is progesterone rather than testosterone. nih.gov
In studies, 19-Atriol was shown to rapidly suppress hormone-stimulated progesterone production in MA-10 cells at low micromolar concentrations. nih.govnih.gov The inhibitory effect was observed following stimulation by agents like human chorionic gonadotropin (hCG) or cyclic AMP (cAMP) analogs, which are used to mimic the natural hormonal signaling cascade that initiates steroid synthesis. nih.gov
One of the key findings is that this inhibition is not due to cellular toxicity or a direct shutdown of the primary steroidogenic enzyme, CYP11A1 (also known as cholesterol side-chain cleavage enzyme). nih.govnih.gov The effect was also found to be reversible; upon removal of 19-Atriol, the cells' ability to produce steroids was restored. nih.gov Furthermore, 19-Atriol was found to be a particularly potent inhibitor of steroidogenesis that was stimulated by the TSPO drug ligand PK 11195, showing activity in the high nanomolar range. nih.govnih.gov This potent activity underscores its specific interaction with pathways involving the translocator protein. nih.gov
The mechanism of this inhibition involves the disruption of the mitochondrial import and processing of the Steroidogenic Acute Regulatory (StAR) protein. nih.gov The StAR protein is critical for the transport of cholesterol, the precursor for all steroid hormones, from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroid production. By impeding this process, 19-Atriol effectively reduces the substrate available for steroid synthesis without affecting the levels of the TSPO protein itself. nih.gov
| Cell Model | Stimulant | Test Compound | Observed Effect | Reference |
| MA-10 Mouse Leydig Tumor Cells | dbcAMP (dibutyryl cyclic AMP) | 19-Atriol | Rapid, dose-dependent inhibition of progesterone production. | nih.gov |
| MA-10 Mouse Leydig Tumor Cells | PK 11195 | 19-Atriol | Potent inhibition of stimulated steroidogenesis (high nM range). | nih.govnih.gov |
| R2C Rat Leydig Tumor Cells | Constitutive (hormone-independent) | 19-Atriol | Inhibition of constitutive steroidogenesis. | nih.govnih.gov |
Targeting of Translocator Protein (TSPO) Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) Domain by Androstenetriol Derivatives
The translocator protein (TSPO) is an 18-kDa protein located in the outer mitochondrial membrane that plays a crucial role in transporting cholesterol into the mitochondria. nih.gov A key feature of TSPO is its Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) domain, a specific motif that is understood to bind cholesterol directly. nih.gov
Molecular modeling studies were instrumental in identifying 19-Atriol as a novel ligand that specifically targets and interacts with this CRAC domain. nih.govnih.gov Through computational screening of various compounds, 19-Atriol was predicted to bind to the cholesterol-binding site of TSPO. nih.gov This interaction was experimentally verified, showing that 19-Atriol can effectively compete with cholesterol for binding at the CRAC domain. nih.gov
This targeted action is significant because it allows for the modulation of steroid production without affecting the binding of other TSPO ligands, such as PK 11195, which interact with a different site on the protein. nih.gov Research confirmed that while 19-Atriol potently inhibited steroidogenesis, it did not displace [3H]PK 11195 from its binding site, indicating that its mechanism is distinct from classic TSPO drug ligands and is specific to the CRAC domain. nih.gov By binding to the CRAC domain, 19-Atriol acts as a competitive inhibitor, blocking the initial step of cholesterol transport mediated by TSPO and thereby controlling steroid formation. nih.govnih.gov This makes the TSPO CRAC domain a viable pharmacological target for controlling diseases associated with excessive steroid production. nih.gov
| Target | Method | Test Compound | Finding | Reference |
| TSPO CRAC Domain | Molecular Modeling / In Silico Screening | 19-Atriol | Identified as a high-scoring potential ligand for the cholesterol-binding site. | nih.gov |
| Synthetic TSPO CRAC Peptide | [3H]promegestone Cross-linking Assay | 19-Atriol | Competitively inhibited promegestone (B1679184) binding, demonstrating direct interaction with the CRAC motif. | nih.gov |
| TSPO Drug-Binding Site (in mitochondrial preps) | [3H]PK 11195 Binding Assay | 19-Atriol | Did not affect or displace PK 11195 binding. | nih.govnih.gov |
Biological Roles and Mechanistic Insights from in Vitro and Animal Studies
Role in Endocrine Regulation (mechanistic aspects)
Limited direct evidence exists regarding the specific mechanistic aspects of 5-Androstene-3b,16b,17a-triol in endocrine regulation. However, its classification as an androgen suggests potential interaction with androgen receptors and subsequent influence on androgen-mediated signaling pathways. The broader family of androstene steroids is known to participate in complex endocrine feedback loops, and it is plausible that this compound may contribute to these processes. Further research is required to elucidate its precise role and mechanisms of action within the endocrine system.
Immunomodulatory Mechanisms in Animal Models and Cell Cultures
Studies on the direct immunomodulatory effects of this compound are not extensively available. However, research on structurally similar androstene steroids, such as 5-androstene-3β,7β,17β-triol (β-AET), has revealed significant immunomodulatory and anti-inflammatory properties, including the counter-regulation of glucocorticoids and modulation of cytokine production. While these findings provide a framework for potential activities of related compounds, it is crucial to note that the specific actions of this compound may differ.
Counter-Regulation of Glucocorticoid Actions
There is currently a lack of specific studies investigating the counter-regulatory effects of this compound on glucocorticoid actions. Research on the related compound, androstenediol (B1197431) (AED), has shown that it can counter-regulate the influences of stress on anti-viral immune responses by blunting stress-mediated elevations in corticosterone. This suggests a potential mechanism by which some androstene steroids can oppose the immunosuppressive effects of glucocorticoids. However, whether this compound shares this property remains to be determined through direct experimental investigation.
Effects on Cytokine and Chemokine Production (e.g., TNFα, IL-6, IL-8, IL-1β)
Direct evidence detailing the effects of this compound on the production of key inflammatory cytokines and chemokines such as TNFα, IL-6, IL-8, and IL-1β is not available in the current scientific literature. Studies on synthetic derivatives of the related β-AET have demonstrated the ability to attenuate the production of inflammatory markers, including TNFα and IL-6. These findings highlight the potential for androstene triols to modulate inflammatory pathways, though specific data for this compound is needed.
Mechanistic Contributions to Metabolic Processes in Animal Models
The role of this compound in metabolic processes has not been a primary focus of research to date.
Influence on Lipid Metabolism and Related Pathways (e.g., PPAR signaling)
There is a lack of direct research on the influence of this compound on lipid metabolism and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. While the Human Metabolome Database entry for the related compound 5-Androstene-3b,16a,17a-triol mentions a potential link to the lipid metabolism pathway, specific mechanistic details are not provided, and this association cannot be directly extrapolated to this compound.
Association with Spermatogenesis in Animal Models
No studies were found that specifically investigate the association between this compound and spermatogenesis in animal models. As an androgen, it could theoretically have a role in male reproductive processes, which are heavily dependent on androgen signaling. However, without direct experimental evidence, any potential involvement in spermatogenesis remains speculative.
Role in Bone Biology Mechanisms in Animal Models (e.g., osteoblast differentiation, osteopenia)
Current scientific literature available through extensive database searches does not provide direct evidence or research findings on the role of this compound in bone biology. Specifically, there are no documented studies investigating its effects on osteoblast differentiation or its potential role in conditions such as osteopenia in animal models.
Research in the area of androstene compounds and bone health has predominantly focused on other isomers, such as 5-Androstene-3b,7b,17b-triol (β-AET). While studies on these related compounds exist, their findings cannot be directly extrapolated to this compound due to stereochemical differences that can significantly alter biological activity. Therefore, the role of this compound in bone metabolism remains an uninvestigated area.
Presence and Significance in Specific Biological Fluids and Tissues (e.g., testis, plasma, urine)
The presence of this compound has been identified in various human biological fluids, although comprehensive studies on its physiological significance are limited.
Urine: Early studies successfully isolated a Δ5-androstene-3(β), 16, 17-triol from the urine of healthy human males and females. drugbank.com This finding confirmed its status as a naturally occurring steroid metabolite in humans. More recent steroid profiling has also identified epimeric forms of 5-androstene-3, 16, 17-triols in the urine of infants, indicating its presence from a very early age.
Plasma: The identification of epimeric 5-androstene-3, 16, 17-triols has also been reported in plasma samples obtained from the umbilical cord. This suggests a potential role or presence of the compound during fetal development.
Testis: Despite the established role of the testis in steroidogenesis, current research and steroid profiling studies have not specifically documented the presence of this compound within testicular tissue. While numerous other androgens and their metabolites are known to be synthesized and present in the testes, this particular triol has not been identified in the existing literature. The significance of its absence or presence below detectable levels in this tissue is currently unknown.
The following table summarizes the documented presence of this compound in various biological fluids and tissues based on available research.
| Biological Fluid/Tissue | Presence Documented | Research Findings |
| Urine | Yes | Isolated from the urine of normal human males and females. Also identified in the urine of newborns and infants. |
| Plasma | Yes | Identified in plasma from the umbilical cord. |
| Testis | Not Documented | No direct evidence of its presence in human testicular tissue from available studies. |
Structure Activity Relationship Sar Studies of 5 Androstene 3b,16b,17a Triol and Analogs
Importance of Hydroxyl Group Orientation and Location
The orientation of hydroxyl groups on the steroid nucleus is a critical determinant of a molecule's interaction with biological receptors and enzymes. Studies on androstene derivatives have consistently shown that the positioning of -OH groups, particularly on the D-ring (C16 and C17) and C7, dictates the nature and potency of their effects.
For instance, the orientation of the hydroxyl group at carbon 17 (C17) has been shown to be a pivotal factor in the biological activity of androstenediols. A shift in the hydroxyl group from the beta (β) to the alpha (α) position at C17 can dramatically alter a compound's estrogenic potential. nih.gov Specifically, 17α-AED exhibits significantly lower estrogenicity compared to its 17β epimer. nih.gov This underscores the principle that the spatial arrangement of functional groups is paramount in defining the biological character of a steroid.
Furthermore, the presence of a hydroxyl group at C7 has been noted to enhance the immunological activities of some androstenetriols. nih.gov However, for the subject of this article, 5-androstene-3β,16β,17α-triol, no specific research detailing the influence of its 16β and 17α hydroxyl configuration on its biological activity has been found.
Differential Biological Activities of Steric Isomers and Analogs
The differential activities of steric isomers are a cornerstone of steroid biochemistry. The comparison between the α and β epimers of androstenediols and androstenetriols reveals a stark divergence in their effects.
A key example is the potent anti-tumor activity associated with the 17α-hydroxyl configuration. nih.gov Research has indicated that for androstene steroids to exhibit anti-tumor effects, the hydroxyl group at C17 must be in the α-orientation. nih.gov This strict structure-activity relationship highlights the C17α-OH as a critical pharmacophore for this specific activity. The ranking of anti-tumor activity for a series of androstene steroids was found to be: 5-androstene-3β,17α-diol (17α-AED) > 5-androstene-3β,7α,17α-triol > 5-androstene-3β,7α,17β-triol. nih.gov
Conversely, the 17β-isomers are more closely associated with immunomodulatory functions. nih.gov While this provides a framework for understanding the potential activities of 5-androstene-3β,16β,17α-triol, the introduction of a 16β-hydroxyl group adds another layer of complexity that has not been experimentally explored in the available literature. The biological profile of its isomers, such as the 16α or 17β variants, remains uninvestigated.
Below is a table summarizing the known activities of some related androstene analogs, which may provide context for the potential, yet unconfirmed, activities of 5-androstene-3β,16β,17α-triol.
| Compound | Key Structural Features | Known Biological Activities |
| 5-Androstene-3β,17α-diol (17α-AED) | 17α-hydroxyl | Potent anti-tumor activity nih.gov |
| 5-Androstene-3β,17β-diol (17β-AED) | 17β-hydroxyl | Immunomodulatory functions, weak estrogenicity nih.govnih.gov |
| 5-Androstene-3β,7α,17β-triol | 7α-hydroxyl, 17β-hydroxyl | Enhanced immunological activity nih.gov |
| 5-Androstene-3β,7α,17α-triol | 7α-hydroxyl, 17α-hydroxyl | Reduced anti-tumor activity compared to 17α-AED nih.gov |
This table is for illustrative purposes to show the structure-activity relationships of related compounds and does not represent data for 5-androstene-3β,16β,17α-triol itself.
Computational Approaches in SAR Analysis (e.g., molecular modeling, structural clustering)
Computational methods such as molecular modeling and structural clustering are powerful tools for predicting the biological activity of novel compounds and for understanding the SAR of a series of molecules. These techniques can model the interaction of a ligand with its receptor, providing insights into the structural features that are essential for binding and activity.
However, a search of the scientific literature reveals no specific application of these computational approaches to the SAR analysis of 5-androstene-3β,16β,17α-triol. While molecular modeling has been used to study other steroid derivatives, the specific steric and electronic contributions of the 16β,17α-diol arrangement in an androstene framework have not been the subject of such investigations.
Advanced Research Methodologies for 5 Androstene 3b,16b,17a Triol Analysis
Mass Spectrometry-Based Steroid Profiling
Mass spectrometry (MS) stands as a cornerstone in the analysis of 5-Androstene-3b,16b,17a-triol and other steroids, offering unparalleled sensitivity and specificity. This powerful technique allows for the detailed profiling of steroid metabolomes in various biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust method for the comprehensive analysis of steroid profiles. In the context of this compound, GC-MS is instrumental after a derivatization step, which enhances the volatility and thermal stability of the steroid molecule, making it amenable to gas chromatography.
Research has demonstrated the utility of GC-MS in identifying and quantifying a wide array of steroids, including various isomers of androstene-triol, in biological samples such as urine and serum. nih.govoup.com For instance, the analysis of urinary steroids in newborns has utilized GC-MS with selected ion monitoring (SIM) to establish reference values for numerous compounds. hmdb.ca This technique allows for the separation of complex steroid mixtures and provides detailed mass spectra for confident identification. The derivatization to trimethylsilyl (B98337) (TMS) ethers is a common practice that improves the chromatographic behavior of these compounds. nih.gov
A study on testosterone (B1683101) metabolism in rat Sertoli cells employed GC-MS to identify a novel metabolite, 5α-androstane-3α,16α,17β-triol. nih.gov The mass spectrum of the TMS-ether derivative was crucial in determining its molecular weight and structure, distinguishing it from other isomers. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for steroid analysis due to its high sensitivity, specificity, and ability to analyze non-volatile and thermally labile compounds without derivatization. This technique is particularly valuable for the direct measurement of steroid conjugates, such as sulfates and glucuronides.
LC-MS/MS methods have been developed for the simultaneous quantification of multiple steroids in plasma and serum. protocols.ioresearchgate.net These assays often employ a simple extraction procedure followed by analysis using a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. protocols.io This targeted approach provides excellent quantitative performance with low limits of quantification. researchgate.net
The advancement of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has further revolutionized steroid analysis. anu.edu.au This combination allows for the detection of a broad range of steroid metabolites, including intact Phase II conjugates, in a single run. anu.edu.au
Isotope Dilution-Based Targeted and Non-targeted Approaches
Isotope dilution mass spectrometry (IDMS) is considered the gold standard for accurate quantification of steroids. This method involves spiking a sample with a known amount of a stable isotope-labeled internal standard of the analyte of interest. The ratio of the unlabeled (endogenous) to the labeled (internal standard) analyte is then measured by MS, allowing for precise and accurate quantification that corrects for variations in sample preparation and instrument response.
In targeted steroid analysis, stable isotope-labeled internal standards are crucial for developing robust and reliable LC-MS/MS assays for compounds like androstenedione (B190577), DHEA, and testosterone. researchgate.net A novel approach has been the development of stable isotope labels for sulfate (B86663) conjugate metabolites, where the label is placed on the sulfate group itself, facilitating the analysis of these conjugated forms. anu.edu.au
Non-targeted approaches in metabolomics also benefit from isotope labeling. These methods aim to profile as many metabolites as possible in a sample. The use of isotope labeling can aid in the identification and characterization of unknown metabolites by providing distinct isotopic patterns in the mass spectra.
Metabolomics and Pathway Analysis in Research
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. When applied to the study of this compound, metabolomics can help to understand its metabolic fate and its impact on broader biological pathways.
Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA)
Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a multivariate statistical method used in metabolomics to identify metabolites that are responsible for discriminating between different sample groups. This technique is particularly useful for analyzing complex datasets generated from MS-based platforms.
In steroid research, OPLS-DA can be employed to distinguish between different physiological or pathological states based on their steroid profiles. For example, it has been used to analyze the complex steroid fingerprints in adrenal incidentalomas to differentiate between subclinical hypercortisolism and non-functional tumors. By identifying the steroids that contribute most to the separation between groups, OPLS-DA can highlight potential biomarkers.
KEGG Pathway Mapping and Enrichment Analysis
The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of the biological system, such as the cell, the organism, and the ecosystem, from molecular-level information. genome.jp KEGG pathway mapping is a crucial step in interpreting metabolomics data, allowing researchers to visualize the identified metabolites in the context of known metabolic pathways. genome.jp
For this compound, which is a steroid, its analysis would fall under the "Metabolism" category within the KEGG pathway maps, specifically relating to "Lipid Metabolism" and "Steroid hormone biosynthesis". genome.jp While a specific pathway for this compound might not be explicitly detailed, its precursors and related compounds are part of established steroidogenesis pathways.
Enrichment analysis is a statistical method used to determine whether a set of identified metabolites is significantly overrepresented in a particular KEGG pathway. This can provide insights into the biological processes that are most affected by changes in the metabolome. For instance, if a study found alterations in the levels of several androgens, pathway enrichment analysis could indicate a significant impact on the "Androgen and estrogen metabolism" pathway.
Microbiota Analysis in Mechanistic Studies (e.g., 16S rRNA gene sequencing, correlation with metabolites)
The gut microbiota has emerged as a critical regulator of host metabolism, including the processing of steroid hormones. nih.govbohrium.com The vast enzymatic capacity of the gut microbiome can significantly influence the bioavailability and activity of androgens. Understanding the interplay between the gut microbiota and this compound is therefore essential for a complete picture of its biological effects.
A key technique for studying the composition of the gut microbiota is 16S ribosomal RNA (rRNA) gene sequencing. youtube.comyoutube.com The 16S rRNA gene is present in all bacteria and contains both conserved and variable regions. Sequencing of these variable regions allows for the identification and relative quantification of different bacterial taxa within a complex community, such as the gut. youtube.comnih.gov
In the context of this compound, studies could be designed to investigate how its administration alters the composition of the gut microbiota. This would involve collecting fecal samples before and after exposure to the compound and performing 16S rRNA gene sequencing. Changes in the abundance of specific bacterial genera or species could suggest their involvement in the metabolism of this steroid.
Furthermore, these changes in the microbiota can be correlated with the levels of this compound and its metabolites in various biological samples (e.g., feces, blood). This approach can help to identify specific gut bacteria responsible for the transformation of the parent compound into its various metabolic products. For instance, research has shown that the gut microbiota is involved in the deglucuronidation of androgens like testosterone and DHT, which significantly increases their local concentration and activity in the colon. nih.govnewswise.comscilit.com It is plausible that similar metabolic processes, mediated by the gut microbiota, could apply to this compound.
Studies have identified correlations between specific gut bacteria and androgen levels. For example, in a study on the relationship between the gut microbiome and testosterone, the genera Acinetobacter, Dorea, Megamonas, and Ruminococcus were found to be positively correlated with testosterone levels.
Table 2: Research Findings on Gut Microbiota and Androgen Metabolism
| Bacterial Genus | Correlation with Androgen Levels | Potential Role in Metabolism | Reference |
| Acinetobacter | Positive correlation with testosterone | May contribute to androgen production or metabolism | |
| Dorea | Positive correlation with testosterone | Potentially involved in steroid metabolic pathways | |
| Megamonas | Positive correlation with testosterone | Could influence the host's hormonal environment | |
| Ruminococcus | Positive correlation with testosterone | May possess enzymes for steroid transformations |
Future Research Directions and Unanswered Questions
Elucidating Undiscovered Enzymatic Pathways and Regulators
While the biosynthesis of 5-Androstene-3b,16b,17a-triol is understood to originate from the metabolism of dehydroepiandrosterone (B1670201) (DHEA) or androstenediol (B1197431), the specific enzymatic steps and their regulation are not fully characterized. It is known that cytochrome P450 isoforms, such as CYP3A4 and CYP7B1, are involved in the hydroxylation at the C16 and C17 positions to form the triol structure. vulcanchem.com However, the complete picture of all contributing enzymes and the factors that control their activity remains incomplete. For instance, the 7β-hydroxylation of DHEA metabolites is catalyzed by CYP3A4 and CYP3A7. researchgate.net Future research should aim to identify all the enzymes responsible for the synthesis and metabolism of this compound. Understanding the tissue-specific expression and regulation of these enzymes will be crucial. Furthermore, investigating how physiological and pathological conditions influence these enzymatic pathways could provide insights into the role of this steroid in health and disease.
Comprehensive Mapping of Cellular Receptor Interactions
The biological effects of steroid hormones are mediated through their interaction with specific cellular receptors. While this compound is classified as an androgen, its detailed receptor binding profile is not extensively documented. hmdb.canih.govnih.govebi.ac.uk It is known that related androstene metabolites, such as Androst-5-ene-3β,17β-diol (ADIOL) and 5α-androstane-3β,17β-diol (3β-DIOL), can interact with both estrogen and androgen receptors, exhibiting complex stimulatory and inhibitory effects on cell proliferation. nih.gov For example, in breast cancer cells, these metabolites have been shown to stimulate growth via estrogen receptors while inhibiting it through androgen receptors. nih.gov
Future studies should, therefore, focus on a comprehensive mapping of the cellular receptors that bind to this compound. This includes not only nuclear hormone receptors like the androgen and estrogen receptors but also potential interactions with membrane-bound receptors. A related compound, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, has been suggested to act through a cell membrane receptor. scienceopen.com Clarifying the binding affinities and the functional consequences of these interactions will be essential to understanding the full spectrum of its biological activities.
Advanced Mechanistic Studies in Diverse Biological Models
Current knowledge regarding the precise molecular mechanisms through which this compound exerts its effects is limited. Much of the existing research has been conducted in vitro or in animal models, with a focus on its anti-inflammatory and immune-modulating properties. nih.govnih.gov For example, a related compound, androst-5-ene-3β,7β,17β-triol (βAET), has been shown to attenuate acute inflammation. nih.gov To gain a deeper understanding, future research must employ advanced mechanistic studies in a variety of biological models. This should include the use of sophisticated cell culture systems that more accurately mimic human tissues, as well as a broader range of animal models that are relevant to different human diseases. Investigating its effects on cellular signaling pathways, gene expression profiles, and protein-protein interactions will be critical to unraveling its mechanism of action.
Integration of Omics Data for Systems-Level Understanding
To achieve a holistic view of the biological role of this compound, a systems-level approach is necessary. The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in constructing a comprehensive picture of its physiological functions. By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to this steroid, researchers can identify novel pathways and networks that it modulates. This approach will move beyond the study of single targets and pathways to a more integrated understanding of how this compound influences the entire biological system.
Exploration of Novel Androstene Triol Analogs for Basic Biological Research
The synthesis and study of novel analogs of this compound can serve as powerful tools for basic biological research. mdpi.commdpi.com By systematically modifying the chemical structure of the parent compound, researchers can probe the structure-activity relationships and identify key molecular features responsible for its biological effects. nih.govnih.gov For instance, the development of a novel androstenetriol, 3,17,19-androsten-5-triol (19-Atriol), has provided a tool to investigate the function of the mitochondrial translocator protein (TSPO) and its role in steroidogenesis. nih.gov This analog was found to interact with the cholesterol recognition/interaction amino acid consensus (CRAC) motif of TSPO. nih.gov The creation of analogs with enhanced stability, bioavailability, or receptor selectivity can help to dissect the complex pharmacology of this class of steroids and may lead to the discovery of new research probes to explore fundamental biological processes. scienceopen.comnih.gov
Q & A
Q. What in vitro models are suitable for preliminary screening of its biological activity?
- Methodological Answer : Human osteoblast-like MG-63 cells and mesenchymal stem cells (MSCs) are effective for studying osteogenic effects. Protocols include treating cells with glucocorticoids to simulate bone loss, followed by co-treatment with the compound to assess rescue of osteoprotegerin and IL-6/IL-8 levels . For apoptosis/autophagy studies, cervical cancer cell lines (e.g., HeLa) can be used to measure BCL-2 and Beclin-1 binding affinity via molecular docking (e.g., -9.7 kcal/mol for BCL-2 inhibition) .
Advanced Research Questions
Q. How does 5-Androstene-3β,16β,17α-triol modulate BCL-2 and Beclin-1 in cancer cells, and how can contradictory binding data be resolved?
- Methodological Answer : Its anti-apoptotic or pro-autophagy effects depend on concentration and cell type. In cervical cancer models, it showed stronger BCL-2 inhibition (-9.7 kcal/mol) than Beclin-1 activation (-5.3 kcal/mol) . Contradictions may arise from assay variability (e.g., fluorescence polarization vs. surface plasmon resonance). Researchers should replicate findings using orthogonal methods, such as siRNA knockdown of BCL-2/Beclin-1 to confirm functional relevance.
Q. What experimental designs are optimal for evaluating its therapeutic potential in glucocorticoid-induced osteoporosis?
- Methodological Answer : Use murine thermal injury models to simulate glucocorticoid-mediated bone loss. Administer the compound intraperitoneally (1–10 mg/kg/day) and measure bone mineral density (BMD) via micro-CT. In parallel, assess growth plate chondrocyte proliferation histologically. Human translational studies require correlation with age-dependent declines in endogenous levels, necessitating LC-MS/MS quantification in serum .
Q. How do structural modifications (e.g., methylation, hydroxylation) impact its bioactivity and metabolic stability?
- Methodological Answer : Compare analogues like 17α-Methyl-5-Androstene-3β,17β-diol or 3β,7β,17β-triol derivatives in vitro. Use cytochrome P450 inhibition assays to assess metabolic stability. Molecular dynamics simulations can predict binding affinity changes to targets like androgen receptors or BCL-2. For instance, 7β-hydroxylation enhances anti-inflammatory effects but may reduce half-life .
Q. What strategies address discrepancies in reported CAS registry numbers and stereochemical descriptors for this compound?
- Methodological Answer : Cross-validate CAS numbers (e.g., 1159-68-8 vs. 4150-30-5) using authoritative databases like NIST Chemistry WebBook . For stereochemical clarity, employ X-ray crystallography or NOESY NMR to resolve β/α configurations at C-3, C-16, and C-17. Discrepancies in molecular formulas (e.g., C19H28O3 vs. C19H30O2 ) likely reflect hydration states or synthesis byproducts, necessitating rigorous purification .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analytical tools to compare binding affinities across studies, adjusting for variables like pH, temperature, and protein isoforms.
- Ethical Compliance : Adhere to SPIRIT 2013 guidelines for preclinical trials, including allocation concealment and blinding protocols .
- Interdisciplinary Collaboration : Combine synthetic chemistry (e.g., SILAC RPMI media for isotopic labeling ) with bioinformatics (e.g., molecular docking simulations) to accelerate discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
